Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
CAS No.: 937601-96-2
Cat. No.: VC2471316
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937601-96-2 |
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Molecular Formula | C18H18O5 |
Molecular Weight | 314.3 g/mol |
IUPAC Name | methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate |
Standard InChI | InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3 |
Standard InChI Key | HESYPUBGQJIVBK-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC |
Introduction
Chemical Structure and Identification
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is a benzoate derivative featuring a complex structure with multiple functional groups. Based on structural analysis, this compound contains a methyl benzoate group with the carboxyl at the 3-position, connected via an ethoxy linker to a phenoxy group bearing an acetyl substituent at the 3-position. This configuration distinguishes it from its well-documented isomer, Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, where the acetyl group is positioned at the 4-position of the phenoxy ring.
Structural Characteristics
The molecular formula of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is C₁₈H₁₈O₅, identical to its 4-acetyl isomer. The compound features several key functional groups:
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A methyl benzoate moiety
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An ethoxy linker (-OCH₂CH₂O-)
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A phenoxy group with an acetyl substituent at the 3-position
Predicted Physical Properties
Based on structural similarity to its isomer, the following physical properties can be anticipated:
Comparative Analysis with 4-Acetyl Isomer
The 4-acetyl isomer, Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, has been well-characterized with a CAS number of 937601-97-3 . This compound has established chemical properties that can inform our understanding of the 3-acetyl isomer.
Structural Differences
The key difference between the two isomers lies in the position of the acetyl group on the phenoxy ring:
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In the 4-acetyl isomer: The acetyl group is in the para position
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In the 3-acetyl isomer: The acetyl group is in the meta position
This positional difference would likely result in subtle variations in electronic distribution, affecting reactivity and intermolecular interactions.
Impact of Structural Variation
The position of substituents on aromatic rings can significantly influence a compound's properties. Meta-substituted compounds (as in the 3-acetyl isomer) typically exhibit different electronic effects compared to para-substituted compounds (as in the 4-acetyl isomer). These differences may manifest in:
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Altered dipole moments
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Different crystallization behavior
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Variations in solubility profiles
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Modified reactivity patterns
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Changes in spectroscopic properties
Recommended Precautions
When handling this compound, the following precautionary measures should be implemented:
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Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection
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Use in well-ventilated areas to minimize inhalation risks
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Avoid contact with skin, eyes, and clothing
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Implement proper storage protocols away from incompatible materials
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Follow standard laboratory safety procedures for chemical handling
Reaction Step | Possible Conditions | Expected Yield |
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Etherification | Base (KOH/K₂CO₃), polar aprotic solvent, 60-80°C | 75-85% |
Esterification | Methanol, acid catalyst, reflux conditions | 80-90% |
Purification | Crystallization from appropriate solvent system | Varies |
Future Research Directions
Comparative Studies
Future research could benefit from direct comparative studies between the 3-acetyl and 4-acetyl isomers to establish:
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Relative stability
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Reactivity differences
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Spectroscopic property variations
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Potential differences in application suitability
Synthesis Optimization
Development of efficient synthetic routes specifically for Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate would be valuable for:
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Enabling access to pure material for testing
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Establishing scalable production methods
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Creating a platform for derivative synthesis
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Supporting structure-activity relationship studies
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